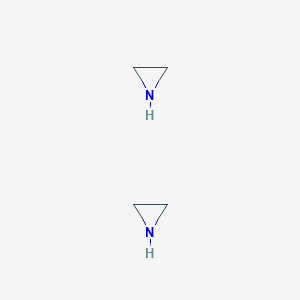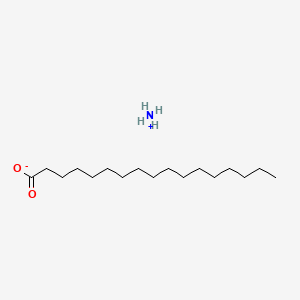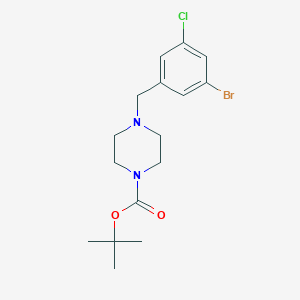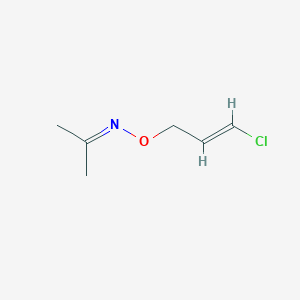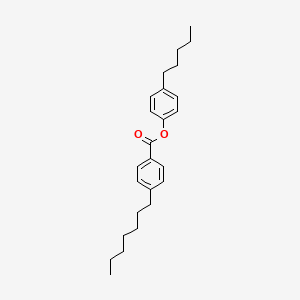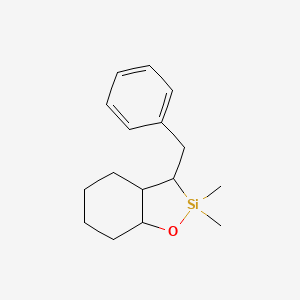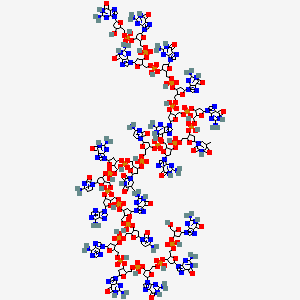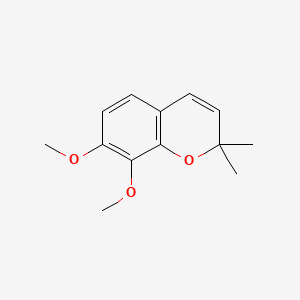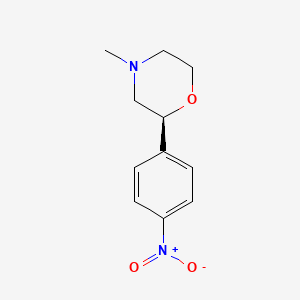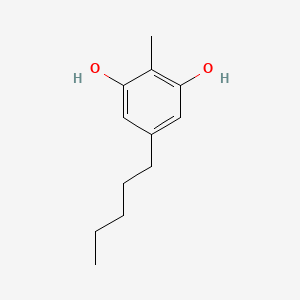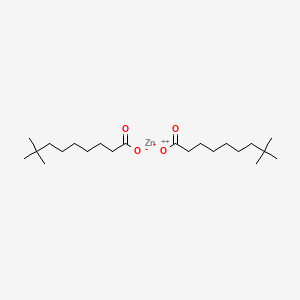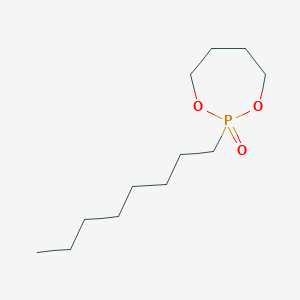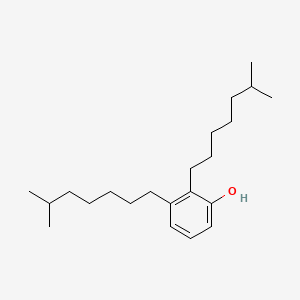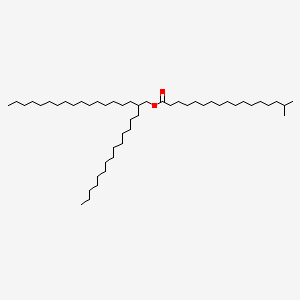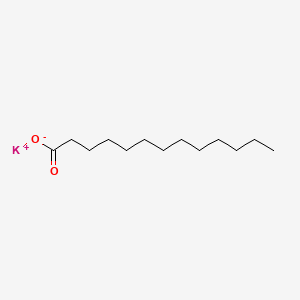
Potassium tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tridecanoate is a potassium salt of tridecanoic acid, with the chemical formula C₁₃H₂₅KO₂ . It is a surfactant and is used in various industrial and research applications. The compound is known for its unique properties, including its ability to form lyotropic liquid crystalline phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium tridecanoate can be synthesized by neutralizing tridecanoic acid with potassium hydroxide. The reaction typically involves dissolving tridecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium tridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tridecanoic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other salts or acids can facilitate substitution.
Major Products:
Oxidation: Tridecanoic acid and other oxidized derivatives.
Reduction: Tridecanoic acid.
Substitution: Various potassium salts depending on the substituting reagent.
Applications De Recherche Scientifique
Potassium tridecanoate has several applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of potassium tridecanoate is primarily related to its surfactant properties. It reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The compound’s ability to stabilize nanoparticles also plays a role in its enhanced antimicrobial activity .
Comparaison Avec Des Composés Similaires
- Potassium dodecanoate (C₁₂H₂₃KO₂)
- Potassium undecanoate (C₁₁H₂₁KO₂)
Comparison: Potassium tridecanoate is unique due to its longer alkyl chain compared to potassium dodecanoate and potassium undecanoate. This longer chain length influences its surfactant properties, making it more effective in forming lyotropic liquid crystalline phases and stabilizing nanoparticles . Additionally, its antimicrobial efficacy is enhanced due to the increased hydrophobic interactions with microbial cell membranes.
Propriétés
Numéro CAS |
55656-86-5 |
|---|---|
Formule moléculaire |
C13H25KO2 |
Poids moléculaire |
252.43 g/mol |
Nom IUPAC |
potassium;tridecanoate |
InChI |
InChI=1S/C13H26O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
MPEKSGRAFPNSLM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


